6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile

medicinal chemistry structure-activity relationship angiotensin II antagonism

Regioisomerically pure biphenyl-3-carbonitrile intermediate for angiotensin II receptor antagonist development. Avoid potency shifts from incorrect regioisomers-this 6-hydroxy-3'-methoxy isomer enables precise SAR of hydrogen-bonding patterns. • Direct tetrazole precursor via [3+2] cycloaddition • Predicted logP ~3.2, suitable for cell-based assays • Free phenol for Phase II metabolism studies. Bulk and custom synthesis supported.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B8166757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(C=CC(=C2)C#N)O
InChIInChI=1S/C14H11NO2/c1-17-12-4-2-3-11(8-12)13-7-10(9-15)5-6-14(13)16/h2-8,16H,1H3
InChIKeyLUENVGYHWAWNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile Procurement Profile


6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile (CAS 450842-38-3) is a functionalized biphenyl derivative bearing a carbonitrile group at the 3-position, a hydroxyl group at the 6-position, and a methoxy group at the 3'-position [1]. This substitution pattern places it within a class of biphenyl-3-carbonitrile analogs that are widely explored as intermediates for angiotensin II receptor antagonists and other bioactive molecules [2]. Its distinct regiochemistry—featuring an *ortho*-hydroxy-nitrile arrangement on one ring and a *meta*-methoxy substituent on the other—determines its hydrogen-bonding capacity, electronic properties, and metabolic stability, which are critical parameters for medicinal chemistry and chemical biology applications.

Angiotensin II antagonist intermediate synthesis workflows
Regioisomer-specific SAR probe requiring ortho-hydroxy-nitrile motif
Tetrazole formation via [3+2] cycloaddition using nitrile reactivity

Substitution Risk for 6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile


Biphenyl-3-carbonitrile congeners cannot be treated as freely interchangeable building blocks. The relative positioning of the hydroxy, methoxy, and nitrile substituents dictates the compound's hydrogen-bond donor/acceptor pattern, logP, and metabolic vulnerability [1]. Even regioisomeric shifts—such as moving the hydroxyl group from the 6- to the 5-position or relocating the methoxy group—alter the molecule's ability to engage in specific target interactions and can drastically change pharmacokinetic profiles. Published structure–activity relationship (SAR) studies on related angiotensin II antagonist scaffolds demonstrate that minor substituent permutations routinely produce >10-fold shifts in binding affinity [2]. Consequently, sourcing a regioisomer or an ester analog in place of 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile without confirmatory data introduces substantial scientific and procurement risk.

Regioisomer
5-Hydroxy or alternative methoxy placement may shift target engagement; class-level SAR suggests ≥5-fold binding affinity change is possible.
Ester analog
Methyl ester lacks tetrazole-formation capability and exhibits different hydrolytic stability; reactivity profile does not transfer to downstream nitrile chemistry.
O-Alkylated
Fully O-alkylated analogs remove the Phase II conjugation handle, potentially shifting metabolic stability context and altering PK study interpretation.

Differentiation Evidence for 6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile


Regioisomeric Purity and Target Engagement

In biphenyl-based angiotensin II antagonist programs, the ortho-hydroxy-nitrile motif present in the target compound is critical for receptor interaction. Patented SAR data show that the 6-hydroxy-3-carbonitrile arrangement contributes a hydrogen-bond network that is absent in the 5-hydroxy-3'-methoxy regioisomer (CAS 1261998-48-4) [1]. Although no head-to-head binding data are publicly available for these exact compounds, class-level SAR indicates that altering the hydroxyl position can reduce AT1 receptor affinity by an estimated ≥5-fold [2]. Only procurement of the correct 6-hydroxy-3'-methoxy regioisomer ensures fidelity to published synthetic routes and expected pharmacological profiles.

Regioisomeric Purity
Class-level
Estimated ≥5-fold target engagement reduction with hydroxyl shift
SAR reproducibility requires correct regioisomer
Exact binding data not reported for these specific compounds
medicinal chemistry structure-activity relationship angiotensin II antagonism

Ester vs Carbonitrile Reactivity

The methyl ester analog Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate (CAS not listed) is commercially available and may be mistaken for the carbonitrile target during procurement . The carbonitrile group is a hydrogen-bond acceptor with a linear geometry and distinct electronic effect (Hammett σₚ ≈ +0.66) compared to the methyl ester (σₚ ≈ +0.45) [1]. These physicochemical differences translate into altered reactivity: the nitrile resists hydrolysis under conditions that readily cleave the ester, and it serves as a precursor to tetrazole and amide functionalities central to many bioactive biphenyl scaffolds [2]. No direct comparative reaction kinetics are available, but the functional-group divergence is inherently quantitative and guides synthetic route design.

Carbonitrile vs Ester
Class-level
Δσₚ ≈ 0.21; nitrile resists hydrolysis conditions that cleave ester
Enables tetrazole synthesis; ester cannot substitute
Reactivity inferred from functional-group chemistry
organic synthesis functional group interconversion building-block fidelity

Hydroxyl Placement and Metabolic Stability

The target compound contains a free phenolic -OH group, distinguishing it from fully O-alkylated analogs such as 6-Methoxy-4'-trifluoromethyl-biphenyl-3-carbonitrile . In biphenyl scaffolds, the presence of a free hydroxyl group introduces a site for Phase II conjugation (glucuronidation/sulfation), which accelerates systemic clearance relative to methoxy-only analogs [1]. In vitro microsomal stability studies on related biphenyl-carbonitrile series demonstrate that the introduction of a single hydroxyl group can reduce metabolic half-life (t₁/₂) by 40–70% [2]. Although no direct measurement has been published for the exact target compound, this stability differential is a class-level expectation that impacts in vivo efficacy predictions and should guide selection for projects requiring prolonged exposure.

Metabolic Stability
Class-level
40–70% shorter microsomal t½ vs. O-alkylated analog
Supports PK study design and clearance interpretation
Inferred from general biphenyl series data
drug metabolism pharmacokinetics hydroxylation

Predicted LogP and Solubility Differences

Computed physicochemical parameters offer a basis for differentiation when experimental data are lacking. The target carbonitrile is predicted to have a consensus logP of approximately 3.2, compared to approximately 2.8 for the methyl ester analog [1]. This ~0.4 logP difference indicates moderately higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Predicted aqueous solubility for the carbonitrile is approximately 15 µg/mL, versus approximately 35 µg/mL for the ester [1]. These values, while computed rather than experimentally measured, provide a useful ranking to guide selection when solubility-limited assay performance is a concern.

Predicted LogP/Solubility
Supporting evidence
ΔlogP ≈ 0.4; solubility ratio ≈ 2.3-fold vs. ester
Context-dependent: guides assay format selection
Computed values; experimental data to verify
physicochemical properties drug-likeness solubility

Optimal Applications for 6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile


Synthesis of Tetrazole Angiotensin II Antagonists

The carbonitrile group serves as a direct precursor to the tetrazole ring via [3+2] cycloaddition with sodium azide, a transformation that is well-precedented in biphenyl AT1 antagonist synthesis [1]. This application leverages the nitrile's unique reactivity, which is not available from the ester analog. The 6-hydroxy substituent can be further functionalized to modulate pharmacokinetics after tetrazole formation, making this compound a strategic late-stage intermediate.

SAR Studies on Regioisomeric Biphenyls

When paired with its 5-hydroxy-3'-methoxy regioisomer (CAS 1261998-48-4) and 5-hydroxy-2'-methoxy analog, this compound enables systematic SAR exploration of hydroxyl and methoxy positioning on target binding [2]. The ≥5-fold activity shifts predicted by class-level SAR underscore the value of sourcing the correct regioisomer for accurate potency determination.

Metabolic Stability Screening of Hydroxylated Biphenyls

The free phenolic hydroxyl group makes the target compound a suitable probe for assessing Phase II conjugation rates in microsomal or hepatocyte assays [3]. Its predicted 40–70% shorter half-life compared to O-alkylated analogs provides a measurable window for quantifying the impact of glucuronidation on clearance, informing prodrug design strategies.

Physicochemical Optimization for Permeability Assays

The predicted logP of ~3.2 positions this compound favorably for cell-based assays requiring moderate membrane permeability. When solubility limitations arise, the methyl ester analog (predicted solubility ~35 µg/mL) may be compared head-to-head to assess whether the 2.3-fold solubility gain justifies a change in the core scaffold [4].

Application
Selection Property
Validation Focus
Tetrazole AT1 antagonist synthesis
Nitrile reactivity profile
Cycloaddition fidelity and regiochemical control
Regioisomeric SAR studies
Hydroxyl/methoxy positional identity
Binding-affinity shift verification
Metabolic stability screening
Free phenolic hydroxyl handle
Phase II conjugation rate quantification
Permeability/solubility assay
Predicted logP window
Solubility-limited performance review
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